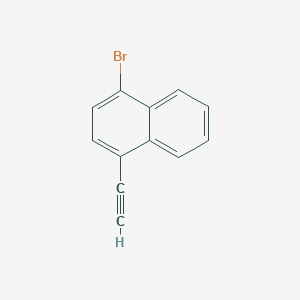

1-Bromo-4-ethynylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7Br |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

1-bromo-4-ethynylnaphthalene |

InChI |

InChI=1S/C12H7Br/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h1,3-8H |

InChI Key |

PDFHQOGDYXWTBM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C2=CC=CC=C12)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 4 Ethynylnaphthalene and Analogous Halogenated Ethynylnaphthalene Derivatives

Direct Synthetic Approaches to 1-Bromo-4-ethynylnaphthalene

The direct synthesis of this compound can be envisioned through two primary retrosynthetic disconnections: the formation of the carbon-bromine bond on an ethynylnaphthalene precursor or the introduction of the ethynyl (B1212043) group onto a brominated naphthalene (B1677914) scaffold.

Strategies Involving Regioselective Bromination of Ethynylnaphthalene Precursors

This approach commences with the synthesis of 1-ethynylnaphthalene (B95080), which is then subjected to regioselective bromination. The directing effect of the ethynyl group, which is deactivating and meta-directing in benzene systems, and the inherent reactivity of the naphthalene ring system govern the outcome of the electrophilic substitution. In naphthalene, the α-positions (1, 4, 5, and 8) are more susceptible to electrophilic attack than the β-positions (2, 3, 6, and 7).

When 1-ethynylnaphthalene undergoes electrophilic bromination, the incoming electrophile is directed to the 4-position due to the combined directing effects of the naphthalene core and the ethynyl substituent. Brominating agents such as N-bromosuccinimide (NBS) are commonly employed for such transformations, often in a suitable solvent like acetonitrile. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromonium ion (Br+) attacks the electron-rich naphthalene ring.

Strategies Involving the Introduction of Ethynyl Moieties onto Bromonaphthalene Scaffolds

A more widely utilized and controlled approach involves the introduction of the ethynyl group onto a pre-functionalized bromonaphthalene scaffold. This is typically achieved through a Sonogashira coupling reaction, a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

This strategy often starts with 1,4-dibromonaphthalene as a readily available precursor. A selective mono-Sonogashira coupling is then performed to introduce a single ethynyl group. The key to the success of this approach lies in controlling the reaction stoichiometry and conditions to favor the mono-alkynylated product over the di-alkynylated byproduct. The reactivity difference between the two bromine atoms in 1,4-dibromonaphthalene is generally not large enough to achieve perfect selectivity based on electronics alone. Therefore, careful control of the amount of the alkyne coupling partner and the reaction time is crucial.

A common method involves the use of a protected alkyne, such as trimethylsilylacetylene, in the Sonogashira coupling. The trimethylsilyl (TMS) group can be readily removed under mild basic conditions after the coupling reaction to yield the terminal alkyne.

Table 1: Representative Conditions for Mono-Sonogashira Coupling of 1,4-Dibromonaphthalene

| Catalyst System | Alkyne | Base/Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | Trimethylsilylacetylene | Et₃N / THF | Room Temp. to 60 | Moderate to Good |

| Pd(PPh₃)₄ / CuI | Phenylacetylene (B144264) | Et₃N / DMF | 80 | Good |

Note: Yields are dependent on specific reaction conditions and purification methods.

Precursor Synthesis and Functionalization Pathways for Halogenated Ethynylnaphthalenes

Halogenation of Naphthalene Ring Systems

Direct halogenation of naphthalene is a fundamental method for preparing brominated precursors. The regioselectivity and the degree of halogenation can be controlled by the choice of brominating agent, catalyst, and reaction conditions.

The bromination of naphthalene with molecular bromine (Br₂) typically yields 1-bromonaphthalene (B1665260) as the major product under kinetic control. The reaction is often carried out in a solvent like carbon tetrachloride. researchgate.net Further bromination of 1-bromonaphthalene can lead to the formation of dibromonaphthalenes. To achieve high regioselectivity for 1,4-dibromonaphthalene, specific conditions are required. For instance, the reaction of 1-bromonaphthalene with bromine in dichloromethane at low temperatures (-30 °C) can afford 1,4-dibromonaphthalene in high yield. nih.gov The use of solid catalysts, such as Synclyst 13, has been shown to selectively produce 1,4-dibromonaphthalene from naphthalene in high yield (91% after purification). arkat-usa.org

Controlling the extent of bromination to obtain specific polybrominated naphthalenes can be challenging due to the activating nature of the first bromine substituent. However, by carefully selecting the reaction conditions, it is possible to favor the formation of certain isomers. For example, the reaction of naphthalene with three mole equivalents of bromine at room temperature can yield 1,4,6-tribromonaphthalene as the major product. arkat-usa.orgresearchgate.net Using four mole equivalents of bromine over KSF clay can lead to the formation of 1,2,4,6-tetrabromonaphthalene. researchgate.netcardiff.ac.uk

The synthesis of specific polybromo isomers can also be achieved by starting with a pure dibromonaphthalene precursor, which allows for more predictable outcomes in subsequent bromination steps. cardiff.ac.uk This strategy avoids the formation of complex isomeric mixtures that can arise from the direct polybromination of naphthalene.

Table 2: Products of Naphthalene Polybromination under Various Conditions

| Molar Equivalents of Br₂ | Catalyst/Solvent | Temperature (°C) | Major Product(s) |

| 2 | Synclyst 13 | Room Temp. | 1,4-Dibromonaphthalene arkat-usa.org |

| 3 | None | Room Temp. | 1,4,6-Tribromonaphthalene, 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene arkat-usa.orgresearchgate.net |

| 4 | KSF Clay / DCM | 25 | 1,2,4,6-Tetrabromonaphthalene, 1,3,5,7-Tetrabromonaphthalene researchgate.netcardiff.ac.uk |

Introduction of Ethynyl Groups into Naphthalene Cores

The introduction of an ethynyl group onto a naphthalene scaffold is most commonly achieved through cross-coupling reactions, which offer high efficiency and functional group tolerance. Alternative methods, including electrochemical approaches and other alkynylation strategies, are also being explored.

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes, including this compound. wikipedia.orgmdpi.com First reported in 1975, this reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgjk-sci.com The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (e.g., 1,4-dibromonaphthalene) to a Pd(0) species, forming a Pd(II) complex. This is followed by a transmetalation step where an acetylide group is transferred from the copper co-catalyst to the palladium center. The final step is reductive elimination, which forms the C(sp²)-C(sp) bond of the product and regenerates the Pd(0) catalyst. nrochemistry.com

Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate is crucial for transferring the acetylide group to the palladium complex during the transmetalation step. wikipedia.org

This reaction is highly valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance for a wide range of functional groups. wikipedia.orgjk-sci.com

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. mdpi.com Optimization is key to achieving high yields, minimizing side reactions like alkyne homocoupling (Glaser coupling), and extending the substrate scope, particularly to less reactive aryl chlorides. organic-chemistry.org

Catalyst Systems : The most common palladium sources are PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. jk-sci.comlibretexts.org The copper co-catalyst is typically copper(I) iodide (CuI). nrochemistry.com While the classic system is effective, research has focused on developing more robust and active catalysts. This includes heterogeneous catalysts, such as palladium nanoparticles anchored on supports like MCM-41, which offer the advantage of easy recovery and reuse. nih.gov

Ligand Design : Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. libretexts.org

Phosphine Ligands : Triphenylphosphine (PPh₃) is a standard ligand. nih.gov However, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org

N-Heterocyclic Carbenes (NHCs) : NHC ligands have emerged as powerful alternatives to phosphines. They form highly stable complexes with palladium and can facilitate couplings with challenging substrates, such as aryl bromides, even at low catalyst loadings. libretexts.orgnih.gov

Nitrogen and Schiff Base Ligands : Other ligand types, including pyridines, pyrimidines, and tetradentate Schiff bases, have also been successfully employed to create stable and efficient palladium complexes for copper-free Sonogashira reactions at room temperature. wikipedia.orgrsc.org

Recent developments have also focused on copper-free Sonogashira reactions to prevent the formation of homocoupled byproducts and simplify purification. organic-chemistry.orgkaust.edu.sa These systems often rely on highly efficient palladium catalysts or the use of specific bases and conditions to facilitate the reaction without the copper co-catalyst. organic-chemistry.org

| Catalyst System | Ligand | Key Features | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine (PPh₃) | Classic, widely used system for aryl iodides and bromides. | nrochemistry.com |

| Pd(PPh₃)₄ / CuI | Triphenylphosphine (PPh₃) | Standard catalyst, effective under mild conditions. | libretexts.org |

| Nanosized MCM-41-Pd / CuI | Bipyridyl (anchored) | Heterogeneous, recyclable catalyst with high efficiency at low loadings (0.01 mol%). | nih.gov |

| (NHC)-Pd / (NHC)-Cu | N-Heterocyclic Carbene (NHC) | Collaborative system allowing for coupling of aryl bromides in air. | nih.gov |

| Pd(OAc)₂ / Schiff Base | N,N'-bis(salicylidene)-arylmethanediamine | Enables copper-free reaction at room temperature for aryl iodides. | rsc.org |

| PdCl₂(PPh₃)₂ / TBAF | Triphenylphosphine (PPh₃) | Copper-, amine-, and solvent-free conditions; effective for aryl chlorides. | organic-chemistry.org |

The success of the Sonogashira coupling for synthesizing compounds like this compound depends on carefully controlled reaction conditions.

Reaction Conditions :

Solvents : A variety of solvents can be used, with tetrahydrofuran (THF) and amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) often serving as both the solvent and the base. nrochemistry.combeilstein-journals.org Anhydrous and anaerobic conditions are typically required, though newer protocols have been developed that work in aqueous media or even under air. organic-chemistry.orgkaust.edu.sa

Bases : An amine base is essential. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. organic-chemistry.org Besides amines, inorganic bases such as K₂CO₃, Cs₂CO₃, and TBAF (tetrabutylammonium fluoride) have also been used, particularly in modified or copper-free protocols. organic-chemistry.orgnih.govrsc.org

Temperature : A major advantage of the Sonogashira reaction is that it can often be carried out at or near room temperature, especially for more reactive halides. wikipedia.orgnrochemistry.com Less reactive substrates, like aryl bromides or chlorides, may require heating. wikipedia.orgorganic-chemistry.org

Substrate Scope : The reaction is compatible with a wide range of terminal alkynes and aryl halides. jk-sci.com For the synthesis of this compound, the starting material would typically be a dihalogenated naphthalene, such as 1,4-dibromonaphthalene.

The reactivity of the aryl halide is a critical factor, following the general trend: I > OTf > Br >> Cl. nrochemistry.comlibretexts.org This differential reactivity allows for selective reactions on poly-halogenated substrates. For instance, an aryl iodide will react preferentially over an aryl bromide, a principle that is key to controlling chemoselectivity. wikipedia.orglibretexts.org

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | RT | Not specified | wikipedia.org |

| Iodobenzene | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | 50 °C | 95% | nih.gov |

| 1-Iodoglucal | Various alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | 72-92% | beilstein-journals.org |

| Aryl Bromides | Aryl Alkynes | (NHC)-Pd / (NHC)-Cu | Not specified | Not specified | General protocol | nih.gov |

| 1-Bromo-4-ethynylbenzene (B14332) | 1-Iodo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | RT | Not specified | rsc.org |

| Aryl Chlorides | Various alkynes | PdCl₂(PPh₃)₂ | TBAF (solvent-free) | 80-120 °C | Moderate to excellent | organic-chemistry.org |

Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional chemical methods for forming C-C bonds. researchgate.net These methods use electricity to drive chemical transformations, often avoiding the need for harsh reagents, transition metal catalysts, and external oxidants. researchgate.netacs.org

While specific electrochemical methods for the direct synthesis of this compound are not widely documented, general electrochemical strategies for alkynylation are relevant. For instance, dihydrazones can be converted to alkynes via anodic oxidation in an undivided cell using reusable carbon electrodes. researchgate.net Another approach involves the mediated electrochemical [2+2+2] annulation of alkynes with nitriles, demonstrating the ability of electrochemistry to construct complex aromatic systems. researchgate.net The application of these principles to naphthalene derivatives could provide a greener pathway for introducing ethynyl groups. The core benefit lies in generating reactive species in situ under controlled conditions, minimizing waste and enhancing safety. researchgate.net

Beyond the Sonogashira reaction, other cross-coupling methods can be employed for alkynylation. The Hiyama alkynylation is one such strategy, involving the palladium-catalyzed coupling of an organohalide with an alkynyl organosilane, such as a triethoxysilylalkyne. acs.org

The reaction is activated by a fluoride source (like TBAF) or a base (like NaOH), which generates a hypervalent silicate species. The proposed mechanism initiates with the formation of a Pd(0) intermediate, which undergoes oxidative addition with the aryl halide. A subsequent transmetalation with the activated alkynylsilane, followed by reductive elimination, yields the final alkynyl-substituted product. acs.org This method has been successfully used in one-pot tandem reactions to synthesize benzofuran scaffolds from 2-iodophenol and various triethoxysilylalkyne substrates. acs.org Its application to halogenated naphthalenes represents a viable, though less common, alternative to the Sonogashira coupling.

Cross-Coupling Methodologies: Palladium/Copper-Catalyzed Sonogashira Coupling

Control of Chemo- and Regioselectivity in Halogenated Ethynylnaphthalene Synthesis

When synthesizing a molecule like this compound from a di- or poly-halogenated precursor, controlling the chemo- and regioselectivity of the reaction is paramount. This control ensures that the ethynyl group is introduced at the desired position while other halogen atoms remain intact for subsequent functionalization.

Chemoselectivity : This is primarily achieved by exploiting the different reactivities of carbon-halogen bonds in cross-coupling reactions. mdpi.com As noted, the reactivity order is C-I > C-Br > C-Cl. nrochemistry.comlibretexts.org Therefore, to synthesize this compound, a synthetic chemist would ideally start with 1-bromo-4-iodonaphthalene. By carefully controlling the reaction conditions (e.g., using mild temperatures), the Sonogashira coupling will occur selectively at the more reactive C-I bond, leaving the C-Br bond untouched. libretexts.org This strategy is a well-established principle in cross-coupling chemistry for achieving selective functionalization.

Regioselectivity : This refers to the control of substituent positioning on the naphthalene core. The synthesis of this compound inherently requires a regiochemically pure starting material, such as 1,4-dibromonaphthalene or 1-bromo-4-iodonaphthalene. The preparation of these precursors is critical. The direct bromination of naphthalene often leads to a mixture of isomers, with 1-bromonaphthalene being the kinetic product. orgsyn.org Further bromination of 1-bromonaphthalene can be directed to afford 1,4-dibromonaphthalene with high selectivity by controlling reaction conditions, such as using bromine in methylene chloride at low temperatures (-30 to -50°C). researchgate.net The ability to control the reaction conditions—such as temperature, catalysts, and the nature of the reagents—is crucial for dictating the preferential site of nucleophilic attack or substitution, thereby ensuring the desired regiochemical outcome. mdpi.commit.edu

Advanced Reactivity and Chemical Transformations of 1 Bromo 4 Ethynylnaphthalene

Cross-Coupling Reactions of the Bromine Moiety for C-C Bond Formation

The bromine atom at the 1-position of 1-bromo-4-ethynylnaphthalene is amenable to a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in extending the π-conjugated system of the naphthalene (B1677914) core and introducing diverse structural motifs.

Sonogashira Coupling with Diverse Terminal Alkynes for Extended Conjugation

The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. nih.govwikipedia.orgrsc.orgorganic-chemistry.org This reaction is particularly effective for extending the conjugation of aromatic systems, and this compound serves as an excellent substrate for this transformation. The coupling of this compound with various terminal alkynes, such as phenylacetylene (B144264) and trimethylsilylacetylene, leads to the formation of 1-alkynyl-4-ethynylnaphthalene derivatives. These products are of significant interest in materials science due to their unique photophysical properties.

The generally accepted mechanism for the Sonogashira reaction involves a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the active palladium(0) catalyst. libretexts.org

Recent studies have also focused on the development of copper-free Sonogashira couplings to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). In these systems, the activation of the alkyne is believed to occur directly at the palladium center. libretexts.org

The Sonogashira coupling exhibits a broad substrate scope with respect to both the aryl halide and the terminal alkyne. Bromonaphthalene substrates, including this compound, are generally reactive under standard Sonogashira conditions. The reactivity of the aryl halide follows the general trend I > Br > Cl. rsc.org A variety of terminal alkynes bearing aryl, alkyl, and silyl (B83357) groups can be successfully coupled.

However, certain limitations exist. Steric hindrance on either the bromonaphthalene or the terminal alkyne can significantly decrease the reaction rate and yield. Furthermore, the presence of certain functional groups that can coordinate to the palladium catalyst may inhibit the reaction. Homocoupling of the terminal alkyne is a common side reaction, particularly in the presence of oxygen. wikipedia.org

Below is a table summarizing typical reaction conditions for the Sonogashira coupling of aryl bromides.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temperature - 100 |

| Pd(OAc)₂ | CuI | PPh₃, Et₃N | DMF | Room Temperature - 80 |

| Pd(dba)₂ | CuI | AsPh₃, Et₃N | Dioxane | 50 - 100 |

This table represents general conditions and specific optimizations are often required for individual substrates.

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between aryl halides and organoboron compounds, such as boronic acids and their esters. researchgate.netresearchgate.net This reaction is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. The coupling of this compound with various arylboronic acids provides a direct route to 1-aryl-4-ethynylnaphthalene derivatives.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and subsequent reductive elimination to afford the biaryl product and regenerate the palladium(0) catalyst. nih.gov

The scope of the Suzuki-Miyaura coupling is extensive, accommodating a wide range of electronically and sterically diverse aryl and heteroaryl boronic acids. nih.govrsc.org For bromonaphthalene substrates, the reaction generally proceeds with good to excellent yields. However, challenges can arise with sterically hindered substrates or when dealing with boronic acids prone to protodeboronation under the basic reaction conditions. researchgate.netresearchgate.net

A representative table of Suzuki-Miyaura coupling conditions for aryl bromides is provided below.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 - 110 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 - 100 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 60 - 100 |

This table represents general conditions and specific optimizations are often required for individual substrates.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille)

Beyond the Sonogashira and Suzuki-Miyaura reactions, other transition metal-catalyzed cross-coupling reactions can also be employed to functionalize the C-Br bond of this compound.

The Negishi coupling utilizes organozinc reagents as the coupling partners. nih.govwiley-vch.de These reactions are often characterized by high reactivity and functional group tolerance, although the air and moisture sensitivity of organozinc reagents requires careful handling. researchgate.net The coupling of this compound with an organozinc reagent would provide a convergent route to various substituted naphthalenes.

The Stille coupling employs organostannane reagents. wikipedia.orgwiley-vch.denrochemistry.com A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. nrochemistry.com However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

Transformations of the Ethynyl (B1212043) Group

The terminal ethynyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for further molecular diversification.

One of the most prominent reactions of terminal alkynes is the Huisgen 1,3-dipolar cycloaddition with azides, often catalyzed by copper(I) or ruthenium(II), to form 1,2,3-triazoles. wikipedia.orgnih.gov This reaction, a cornerstone of "click chemistry," is highly efficient and regioselective, providing a reliable method for linking the naphthalene core to other molecular fragments.

The ethynyl group can also participate in electrophilic addition reactions . For instance, hydration of the alkyne, typically catalyzed by mercury(II) salts in the presence of acid, would yield the corresponding methyl ketone, 1-(1-acetyl-4-bromonaphthalen-1-yl)ethan-1-one. Hydrohalogenation with HBr or HCl would lead to the formation of vinyl halides. libretexts.orgsavemyexams.comdocbrown.infolibretexts.org

Hydration and Hydrofunctionalization Reactions of the Alkyne

The ethynyl group of this compound is susceptible to hydration and various hydrofunctionalization reactions, providing access to a range of functionalized naphthalene derivatives.

Hydration: The hydration of the terminal alkyne can proceed via two main regiochemical pathways, Markovnikov and anti-Markovnikov addition, leading to the formation of a methyl ketone or an aldehyde, respectively.

Markovnikov Hydration: In the presence of a mercury(II) salt catalyst in aqueous acidic conditions, the hydration of this compound is expected to follow Markovnikov's rule. This process involves the formation of an intermediate enol which rapidly tautomerizes to the more stable ketone. The predicted product is 1-acetyl-4-bromonaphthalene.

Anti-Markovnikov Hydration: Conversely, hydroboration-oxidation of this compound allows for the anti-Markovnikov addition of water across the triple bond. Treatment with a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium, is anticipated to yield 2-(4-bromonaphthalen-1-yl)acetaldehyde. nih.govnih.gov

Hydrofunctionalization: Beyond hydration, the alkyne can undergo various other hydrofunctionalization reactions, such as hydroamination and hydrothiolation, to introduce nitrogen and sulfur functionalities. These reactions can be catalyzed by various transition metals, leading to the formation of enamines, imines, and vinyl sulfides. The regioselectivity of these additions is often dependent on the specific catalyst and reaction conditions employed.

Cycloaddition Reactions: Triazole Formation via Azide-Alkyne Click Chemistry

The terminal alkyne of this compound is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

When this compound is treated with an organic azide (B81097) in the presence of a copper(I) catalyst, such as copper(I) iodide or in situ generated Cu(I) from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, a 1,2,3-triazole is formed in high yield. This 1,3-dipolar cycloaddition is characterized by its mild reaction conditions, high functional group tolerance, and straightforward purification. This makes it a powerful tool for linking the this compound unit to a wide variety of other molecules, including biomolecules, polymers, and other complex organic structures. The resulting triazole ring is chemically stable and can act as a rigid linker in the design of functional materials and pharmaceutical compounds.

Radical Reactions Involving the Ethynyl Moiety

The ethynyl group of this compound can participate in radical addition reactions. The addition of a radical species to the alkyne can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photoredox catalysis.

For instance, the addition of thiyl radicals, generated from thiols, to the alkyne is a well-established transformation. nih.gov This reaction proceeds via a radical chain mechanism and typically results in the formation of a vinyl sulfide. The regioselectivity of the addition is governed by the stability of the intermediate vinyl radical.

Furthermore, radical cyclizations can be initiated by the addition of a radical to the ethynyl group, particularly if an unsaturated moiety is suitably positioned elsewhere in the molecule. While no specific examples for this compound are prominently documented, analogous systems suggest that intramolecular radical cyclizations of tethered alkenes onto the alkyne are feasible, leading to the formation of new cyclic structures. nih.gov

Cascade and Tandem Reaction Sequences

The dual functionality of this compound, possessing both a terminal alkyne and an aryl bromide, makes it an ideal substrate for cascade or tandem reaction sequences. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

A prime example is a tandem Sonogashira coupling-cyclization reaction. nih.govresearchgate.net The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, can be the initial step. In the case of this compound, it can react with another molecule of itself or a different aryl halide. More elaborately, it can be coupled with a molecule containing a nucleophilic group. The initially formed Sonogashira product can then undergo a subsequent intramolecular cyclization. For example, if coupled with a molecule containing an amine or alcohol functionality, the resulting intermediate could cyclize onto the newly formed internal alkyne, leading to the construction of heterocyclic systems.

A plausible cascade reaction could involve the Sonogashira coupling of this compound with a suitable coupling partner, followed by an intramolecular annulation to construct polycyclic aromatic systems or heterocycles in a single operation.

Functionalization of the Naphthalene Core and its Influence on Reactivity

The reactivity of the bromo and ethynyl groups on this compound can be modulated by the introduction of additional functional groups onto the naphthalene core. The electronic and steric nature of these substituents can influence the rates and outcomes of various reactions.

The introduction of electron-donating or electron-withdrawing groups on the naphthalene ring can alter the electron density of the aromatic system, thereby affecting the reactivity of both the C-Br bond and the alkyne. For instance, electron-withdrawing groups would be expected to increase the reactivity of the C-Br bond towards nucleophilic aromatic substitution, while also potentially influencing the acidity of the terminal alkyne proton.

Modern synthetic methods, such as directed C-H activation, allow for the regioselective functionalization of the naphthalene skeleton. By installing directing groups at specific positions, it is possible to introduce new substituents at desired locations on the naphthalene ring of a precursor molecule. This functionalization can be used to fine-tune the electronic properties and steric environment of the this compound scaffold, thereby influencing its subsequent chemical transformations. For example, the introduction of a bulky substituent ortho to the bromo group could sterically hinder its participation in certain coupling reactions. Conversely, the placement of a coordinating group could direct a metal catalyst to a specific site, enabling regioselective transformations.

Advanced Materials and Supramolecular Architectures Derived from 1 Bromo 4 Ethynylnaphthalene

Polymeric Architectures from Ethynylnaphthalene Derivatives

The ethynyl (B1212043) group on the naphthalene (B1677914) moiety serves as a key functional handle for polymerization, leading to a variety of conjugated polymer backbones with interesting optical and electronic properties.

The polymerization of terminal alkynes like 1-ethynylnaphthalene (B95080) yields substituted polyacetylenes, which are polymers with a long chain of alternating single and double carbon-carbon bonds. acs.orgwikipedia.org The naphthalene units act as bulky side groups on this conjugated backbone. The synthesis of these polymers can be achieved using various transition metal catalysts, with rhodium and tungsten complexes being particularly effective. researchgate.net

Rhodium-based catalysts, for instance, are known to polymerize monosubstituted acetylenes, including phenylacetylenes which are structurally similar to 1-ethynylnaphthalene. researchgate.net These polymerizations can proceed via an insertion mechanism. researchgate.net Similarly, Ziegler-Natta catalysts, such as those based on titanium and aluminum (e.g., Ti(OiPr)₄/Al(C₂H₅)₃), are also commonly used for synthesizing polyacetylenes. wikipedia.org The choice of catalyst and reaction conditions, such as temperature, can influence the stereochemistry of the resulting polymer, leading to either cis or trans configurations of the double bonds in the backbone. wikipedia.org The trans isomer is generally the more thermodynamically stable form. wikipedia.org

The properties of the resulting poly(1-ethynylnaphthalene) are dictated by the long conjugated polyene chain and the bulky, aromatic naphthalene side groups. These polymers are often colored due to the extended π-conjugation and can exhibit interesting electronic properties.

Table 1: Catalysts for the Polymerization of Substituted Acetylenes This table presents examples of catalyst systems used for the polymerization of substituted acetylenes, which are applicable to monomers like 1-ethynylnaphthalene.

| Catalyst System | Monomer Type | Polymer Structure Control | Reference |

|---|---|---|---|

| Rhodium complexes (e.g., [(nbd)RhCl]₂) | Phenylacetylenes, Monosubstituted acetylenes | Can produce stereoregular polymers (cis-transoid) | researchgate.net |

| Ziegler-Natta catalysts (e.g., Ti(OiPr)₄/Al(C₂H₅)₃) | Acetylene (B1199291), Substituted acetylenes | Temperature can control cis/trans isomerism | wikipedia.org |

| Grubbs' catalysts (e.g., G3) | Terminal alkynes (in copolymerization) | Allows for controlled copolymerization | nih.gov |

Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers characterized by alternating aromatic (arylene) and alkyne (ethynylene) units. The bifunctional nature of 1-bromo-4-ethynylnaphthalene, possessing both a halide and a terminal alkyne, makes it an ideal A-B type monomer for the synthesis of naphthalene-containing PAEs.

The most prominent method for synthesizing PAEs is the Sonogashira cross-coupling reaction. nih.govmdpi.com This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. nih.govmdpi.com For a monomer like this compound, a self-polycondensation reaction under Sonogashira conditions would lead to the formation of poly(4-ethynylnaphthalene-1-ylene).

Alternatively, this compound can be used in step-growth polymerization with other comonomers. For example:

Coupling with a diethynyl-functionalized comonomer (e.g., 1,4-diethynylbenzene) would require prior modification of the this compound to a dihalo-naphthalene derivative.

Coupling with a dihalo-aromatic comonomer (e.g., 1,4-diiodobenzene) would proceed directly.

These reactions create highly conjugated polymer backbones where the naphthalene moiety is integrated directly into the chain, influencing the polymer's electronic properties and solubility. The synthesis of alternating copolymers, such as poly(fluorene-alt-naphthalene diimide) and others containing ethynylene linkers, demonstrates the versatility of this approach for creating materials with tailored properties for applications like all-polymer solar cells. mdpi.comrsc.orgresearchgate.net

Substituted polyacetylenes derived from bulky monomers often adopt a helical conformation to minimize steric strain. researchgate.net The control over this helical structure, specifically the induction of a preferred single-handed screw-sense (helicity), is a significant area of research for developing advanced chiral materials. acs.org

A key strategy for controlling helicity is helix-sense-selective polymerization. This can be achieved by using a chiral catalyst or by copolymerizing an achiral monomer, such as an achiral derivative of ethynylnaphthalene, with a small amount of a chiral comonomer. researchgate.netacs.org This "sergeants and soldiers" effect allows a small fraction of chiral units ("sergeants") to dictate the helical sense of the entire polymer chain composed mainly of achiral units ("soldiers"). acs.org For instance, research on biphenylylacetylene polymers has shown that incorporating just 0.3–0.5 mol% of a chiral monomer can be sufficient to induce a one-handed helical structure throughout the polymer chain. acs.org

The resulting helical polymers can exhibit optical activity, which can be detected by techniques like circular dichroism (CD) spectroscopy. mdpi.comrsc.org The stability and pitch of the helix are influenced by factors such as the bulkiness of the side group, solvent, and temperature. For example, poly(arylene diethynylene)s incorporating naphthalene units have been shown to form stable helical foldamers in various solvents. rsc.org This precise control over the three-dimensional structure of the polymer is crucial for applications in chiral recognition, enantioselective catalysis, and chiroptical devices. acs.org

Electropolymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net The process typically involves the anodic oxidation of a monomer to form a radical cation, which then initiates polymerization. researchgate.netnih.gov This method allows for real-time control over film thickness and properties. researchgate.net

For monomers containing aromatic moieties, such as 1-ethynylnaphthalene, polymerization can often be initiated at the aromatic ring. The electropolymerization of carbazole-containing molecules, for example, proceeds through the oxidation of the carbazole (B46965) ring to a cationic radical, followed by C-C bond formation. nih.gov A similar mechanism could be envisioned for 1-ethynylnaphthalene, where the electron-rich naphthalene ring is oxidized to initiate the formation of a poly(naphthalene) backbone.

Alternatively, polymerization could potentially occur at the terminal alkyne group. While the electrochemical oxidation of terminal alkynes is less common than that of aromatic rings, it represents a possible pathway for forming a polyacetylene-type structure. The specific pathway—whether through the naphthalene ring or the ethynyl group—would depend on the relative oxidation potentials of the two moieties and the specific electrochemical conditions (electrode material, solvent, electrolyte) employed. nih.gov

Organic Electronic Materials Based on this compound Scaffolds

The rigid, planar, and π-conjugated nature of the naphthalene core makes it an excellent building block for organic semiconductors. These materials are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The design of high-performance organic semiconductors focuses on tuning the molecular structure to achieve desirable properties such as high charge carrier mobility, appropriate energy levels for efficient charge injection, and good stability. wikipedia.org For naphthalene-based semiconductors, key design strategies include extending the π-conjugation and introducing specific functional groups.

One approach involves using the naphthalene unit as a core or a flanking group in larger conjugated systems. For instance, naphthalene-flanked diketopyrrolopyrrole (DPP) derivatives have been synthesized and show promise as p-type semiconductor materials in OFETs. acs.orgacs.org Similarly, naphthalene diimides (NDIs) are a well-studied class of n-channel organic semiconductors. wikipedia.org

The synthesis of these materials often employs cross-coupling reactions, such as the Sonogashira and Suzuki reactions, to connect the naphthalene building blocks with other aromatic units. mdpi.com For example, a series of naphthalene derivatives connected through single, double, or triple bonds have been synthesized using a "building-blocks approach" to create materials for ambipolar OFETs. acs.org The resulting electronic properties and device performance are highly dependent on the molecular structure, which influences solid-state packing and intermolecular interactions—critical factors for efficient charge transport. researchgate.net

Table 2: Performance of Naphthalene-Based Organic Semiconductors in Field-Effect Transistors This table summarizes the performance of various organic semiconductors that incorporate the naphthalene moiety, highlighting the impact of molecular design on charge carrier mobility.

| Material Type | Specific Compound Example | Device Configuration | Mobility (cm²/V·s) | On/Off Ratio | Reference |

|---|---|---|---|---|---|

| Naphthalene Derivative | DSN (di-2-naphthyl-substituted dibenzothiophene) | Single-Component OFET | 0.53 | > 10⁶ | acs.org |

| Naphthalene-fused TTF derivative | Naphthalene-fused Tetrathiafulvalene (39) | Thin Film Transistor | 0.42 | - | mdpi.com |

| Naphthalene Diimide (NDI) Derivative | Core-expanded NDI | n-channel OFET | - | - | wikipedia.org |

Integration into Organic Field-Effect Transistors (OFETs) and Other Optoelectronic Devices

Organic field-effect transistors (OFETs) represent a significant advancement in electronics, offering advantages like low cost, flexibility, and large-area fabrication. nih.gov The performance of these devices is critically dependent on the properties of the organic semiconductor used as the active layer. nih.gov Naphthalene derivatives, synthesized from precursors like this compound, are promising candidates for these applications due to their rigid, planar structure and extensive π-electron conjugation, which facilitate strong intermolecular interactions and efficient charge transport. nih.govresearchgate.net

The ethynyl group in this compound is particularly important for creating larger, conjugated systems through reactions like Sonogashira cross-coupling. This allows for the synthesis of polymers and oligomers with tailored electronic properties. For instance, incorporating an acetylene linker between aromatic units can enhance the planarity of the resulting molecule, which in turn facilitates both intra- and intermolecular interactions crucial for improving charge transport efficiency. researchgate.net Derivatives of triphenylamine (B166846) and 1,8-naphthalimide (B145957) linked by ethynyl groups have been shown to be effective in optoelectronic devices. researchgate.net

Furthermore, anthracene (B1667546) derivatives, which share structural similarities with naphthalene systems, have demonstrated remarkable improvements in charge carrier mobility in OFETs. researchgate.net The ability to create well-ordered thin films, often with a herringbone packing motif, is a key factor in achieving high mobility. researchgate.net While specific OFET performance data for direct derivatives of this compound are not extensively detailed in the provided results, the principles established with similar naphthalene and anthracene-based systems underscore the potential of this compound as a foundational building block for high-performance organic semiconductors. nih.govresearchgate.net The development of such materials is a critical step toward the realization of practical applications for OFETs, including display drivers and identification tags. nih.gov

Development of Materials with Controllable Electron-Conducting Properties

The ability to control the electron-conducting properties of organic materials is fundamental to their application in electronics. Conducting polymers, characterized by alternating single and double bonds, can have their conductivity tuned from that of an insulator to a semiconductor or even a metallic state through doping. mdpi.com The introduction of electron-withdrawing or electron-donating groups onto the polymer backbone can significantly alter the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its electron-conducting or hole-conducting nature. rsc.org

Starting with this compound, synthetic strategies can be employed to create polymers with precisely controlled electronic properties. The ethynyl group allows for polymerization, while the bromo group provides a site for further functionalization. For example, introducing electron-accepting units into a polymer can lower the HOMO level, enhancing air stability for p-type (hole-conducting) materials. nih.gov Conversely, the incorporation of electron-deficient units can lead to n-type (electron-conducting) semiconductors. researchgate.net Naphthalene diimides, for example, are known electron acceptors and can be used to create n-type materials. photobiology.com

Recent progress has seen the development of n-type organic semiconductors with electron mobilities approaching those of their p-type counterparts. rsc.org This has been achieved through the modification of existing building blocks and the design of new ones. rsc.org The versatility of this compound allows it to be a key component in these synthetic efforts, enabling the creation of both p-type and n-type materials with tailored conductivities for a range of electronic applications. nih.govrsc.org

Fluorescent Probes and Chemosensors Utilizing Naphthalene Derivatives

Naphthalene and its derivatives are highly valued as fluorophores due to their rigid planar structure, large π-electron conjugation, high quantum yields, and excellent photostability. nih.gov These properties make them ideal candidates for the construction of fluorescent probes and chemosensors for detecting a variety of analytes, including metal ions and small molecules. nih.govnih.gov

Design Principles for Fluorescent Naphthalene-Based Probes

The design of a fluorescent probe typically involves three key components: a fluorophore, a recognition site (receptor), and a signaling mechanism. researchgate.net For naphthalene-based probes, the naphthalene moiety serves as the fluorescent reporter. The recognition site is a molecular fragment designed to selectively bind to a specific analyte. The interaction between the analyte and the recognition site then triggers a change in the fluorescence properties of the naphthalene fluorophore, such as an increase ("turn-on") or decrease ("turn-off") in intensity. rsc.orgtandfonline.com

Common design strategies include:

Chelation Enhanced Fluorescence (CHEF): In this approach, a non-fluorescent or weakly fluorescent probe becomes highly fluorescent upon binding to a metal ion. This is often achieved by designing the probe so that the chelation event restricts intramolecular rotations or blocks a photoinduced electron transfer (PET) quenching pathway. For example, naphthalene-derived Schiff bases have been designed as "turn-on" probes for Zn²⁺ ions. rsc.orgtandfonline.com

Photoinduced Electron Transfer (PET): PET-based sensors consist of a fluorophore linked to a receptor that also has a redox-active unit. In the "off" state, the fluorescence is quenched because an electron is transferred from the receptor to the excited fluorophore. Upon analyte binding, the redox potential of the receptor changes, inhibiting PET and "turning on" the fluorescence.

Reaction-Based Probes (Chemodosimeters): These probes undergo an irreversible chemical reaction with the analyte, leading to a significant change in their fluorescence. This approach offers high selectivity as the reaction is specific to the target analyte. researchgate.net For instance, a naphthalene-based probe was developed for the detection of formaldehyde (B43269) via an aza-Cope reaction. semanticscholar.org

The versatility of the naphthalene scaffold, particularly functionalized precursors like this compound, allows for the straightforward attachment of various recognition units to create highly selective and sensitive probes. nih.gov

Investigation of Solvatochromic Shifts and Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance (and its absorption or emission spectra) when it is dissolved in different solvents. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited states of the chromophore by the solvent molecules. Naphthalene derivatives often exhibit significant solvatochromic shifts, making them sensitive probes of their local environment. nih.gov

The extent and direction of the spectral shift (to longer wavelengths, a red shift or bathochromic shift; or to shorter wavelengths, a blue shift or hypsochromic shift) depend on the polarity of the solvent and the change in the dipole moment of the fluorophore upon excitation. For example, a molecule that becomes more polar in the excited state will be stabilized more by a polar solvent, leading to a red shift in its fluorescence spectrum.

Studies have shown that the solvatochromic behavior of some dyes can be complex, with some exhibiting a reversal from positive (red-shifting with increasing polarity) to negative (blue-shifting with increasing polarity) solvatochromism. researchgate.net This can be influenced by specific solute-solvent interactions like hydrogen bonding. researchgate.net The environmental sensitivity of naphthalene derivatives has been utilized to study supramolecular complexation and the properties of microenvironments. researchgate.net

Excimer Fluorescence Characteristics and Intramolecular Interactions

An excimer is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule of the same kind. researchgate.net Excimer fluorescence is characterized by a broad, structureless emission band that is red-shifted compared to the monomer fluorescence. The formation of excimers is highly dependent on the concentration and the spatial arrangement of the fluorophores.

In systems derived from naphthalene, both intermolecular and intramolecular excimers can be observed. researchgate.netresearchgate.net Intramolecular excimers are formed when two naphthalene moieties are present in the same molecule and can adopt a face-to-face conformation in the excited state. The nature of the linker connecting the two naphthalene units plays a crucial role in determining the efficiency of excimer formation. researchgate.net

The study of excimer fluorescence provides valuable information about intramolecular interactions and conformational dynamics. For instance, the intensity of excimer emission can be sensitive to the solvent environment and temperature. researchgate.net In some cases, excimer emission is only observed in specific solvent mixtures, indicating that solvent-induced conformational changes or aggregation are necessary to bring the naphthalene units into proximity. chinesechemsoc.org The steric hindrance between substituents on the naphthalene rings can also affect excimer formation. royalsocietypublishing.org

Strategies for Enhancing Fluorescence Quantum Yields

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for a fluorophore's brightness. mdpi.com For many applications, a high quantum yield is desirable. Several strategies have been developed to enhance the quantum yields of fluorescent dyes, including those based on naphthalene.

Key strategies include:

Structural Rigidification: Non-radiative decay pathways, such as those involving molecular vibrations and rotations, compete with fluorescence and lower the quantum yield. By creating a more rigid molecular structure, these non-radiative processes can be suppressed, leading to an increase in fluorescence. Replacing flexible N,N-dialkylamino groups with more rigid azetidine (B1206935) rings has been shown to significantly improve the quantum yields of various dyes. nih.gov

Inhibition of Twisted Intramolecular Charge Transfer (TICT): In some fluorophores, excitation leads to a charge transfer state with a twisted geometry (TICT state), which is often non-emissive or weakly emissive. Inhibiting the formation of this TICT state can enhance fluorescence. This can be achieved by introducing electron-withdrawing groups that increase the ionization potential of amino auxochromes, thereby disfavoring the charge transfer process. rsc.org

Introduction of Silyl (B83357) Groups: The introduction of silyl groups at certain positions on the naphthalene ring has been shown to cause bathochromic shifts in the absorption maxima and increase fluorescence intensities. nih.gov

Photosensitization in Nanoparticles: For lanthanide ion-based nanoparticles, which often have low intrinsic quantum yields, the emission can be enhanced through photosensitization. This involves using organic ligands or a host matrix to absorb light and then efficiently transfer the energy to the lanthanide ions. mdpi.com While not directly a naphthalene derivative strategy, it highlights the principle of using a sensitizer (B1316253) to improve emission.

Supramolecular Assembly: The formation of complexes with other molecules, such as proteins, can dramatically enhance the fluorescence of a dye. This was demonstrated with a near-infrared dye that showed a 110-fold increase in fluorescence upon binding to proteins in serum, leading to a significantly higher quantum yield. nih.govcapes.gov.br

By applying these design principles, researchers can develop new naphthalene-based materials with optimized fluorescence properties for a wide range of applications in bio-imaging, sensing, and optoelectronics.

Supramolecular Assemblies and Self-Assembled Systems Derived from this compound

The unique molecular architecture of this compound, featuring a rigid naphthalene core functionalized with both a bromo and an ethynyl group, positions it as a versatile building block for the construction of a diverse range of advanced materials. The presence of these two reactive sites allows for programmed and sequential reactions, such as Sonogashira cross-coupling, which are instrumental in the synthesis of complex supramolecular assemblies and self-assembled systems. These systems are of significant interest due to their potential applications in electronics, sensing, and catalysis, driven by the collective properties that emerge from the ordered arrangement of the molecular components.

Self-Assembly Behaviors of Naphthalene Diimides (NDIs) and Related Compounds

Naphthalene diimides (NDIs) are a well-studied class of n-type organic semiconductors known for their excellent electronic properties, high electron affinity, and thermal stability. A key characteristic of NDIs is their strong tendency to self-assemble into ordered structures, driven by π-π stacking interactions between the electron-deficient naphthalene cores. thieme-connect.denih.gov This self-assembly can lead to the formation of various nanostructures, including nanofibers, nanotubes, and vesicles, making them promising candidates for applications in organic electronics and supramolecular chemistry.

The functionalization of the NDI core plays a crucial role in directing the self-assembly process. While direct synthesis of NDIs from this compound is not extensively documented, the principles of NDI chemistry suggest a viable pathway for its incorporation. Core-substituted NDIs (cNDIs) are often synthesized through cross-coupling reactions on a pre-formed brominated NDI core. researchgate.net For instance, a plausible synthetic route could involve the Sonogashira coupling of this compound with a di-brominated NDI derivative. This would result in an extended π-conjugated system with the naphthalene units linked by an ethynyl bridge.

The introduction of the ethynylnaphthalene moiety is expected to significantly influence the self-assembly behavior of the resulting NDI derivative. The extended aromatic surface would likely enhance the π-π stacking interactions, potentially leading to more ordered and stable supramolecular structures. Furthermore, the rigid and linear nature of the ethynyl linker would impose geometric constraints on the packing of the molecules, which could be exploited to control the morphology of the resulting self-assembled architectures.

The table below summarizes the self-assembly characteristics of some functionalized NDI systems, highlighting the impact of different substituents on the resulting morphologies.

| NDI Derivative Type | Functional Group | Self-Assembled Morphology | Driving Force |

| Bolaamphiphilic NDI | Hydrophilic head groups | Nanoparticles, Excimer formation | Hydrophobic interactions, π-π stacking |

| Core-Substituted NDI | Various aromatic groups | Nanofibers, Vesicles | π-π stacking, Hydrogen bonding |

Porous Organic Salts and Frameworks (e.g., COFs) Incorporating Naphthalene Building Blocks

Porous organic frameworks (POFs), including covalent organic frameworks (COFs), are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. rsc.orgnih.gov Their high surface areas, tunable pore sizes, and exceptional stability make them highly attractive for applications in gas storage and separation, catalysis, and sensing. researchgate.net

The synthesis of COFs typically involves the polycondensation of multitopic linkers, often functionalized with reactive groups such as boronic acids, aldehydes, amines, or halides. rsc.org The dual functionality of this compound makes it an excellent candidate as a linker or a building block in the construction of porous aromatic frameworks (PAFs), a subclass of POFs. The bromo and ethynyl groups can readily participate in various cross-coupling reactions, most notably the Sonogashira coupling, to form extended, rigid, and porous networks. wikipedia.orglibretexts.org

The table below presents examples of building blocks commonly used in the synthesis of porous aromatic frameworks and the resulting material properties.

| Building Block(s) | Coupling Reaction | Framework Type | Key Properties |

| 1,3,5-Tris(4-bromophenyl)benzene | Yamamoto-type Ullmann reaction | Porous Aromatic Framework (PAF) | High surface area, Adsorption of organic pollutants |

| Tetratopic porphyrin and pyrene (B120774) linkers | Condensation reaction | 2D Covalent Organic Framework (COF) | p-type semiconductor, High charge carrier mobility |

| Naphthalenediphosphonic acid and copper | Coordination | Metal-Organic Framework (MOF) | Microporous, High surface area |

Multilayered 3D Polymers and Oligomers

Recent research has demonstrated the successful synthesis of novel multilayered three-dimensional (3D) polymers and oligomers utilizing alkyne and naphthalene-based substructures. nih.gov Specifically, 1-bromo-8-ethynylnaphthalene (B3054903) has been employed as a key monomer in the Sonogashira cross-coupling polymerization to create these complex architectures. nih.gov

These structurally condensed, triple-columned, and multilayered polymers are synthesized through a one-pot Sonogashira polycondensation. nih.gov The resulting polymers exhibit unique photophysical properties, including a subtle aggregation-induced emission (AIE) phenomenon. nih.gov The AIE effect is of significant interest for applications in chemical sensing and bio-imaging, as the fluorescence of the material is enhanced upon aggregation.

In one study, both achiral and chiral versions of these multilayered 3D polymers were synthesized. nih.gov The chiral polymers demonstrated enhanced sensitivity for the detection of chromium (VI) ions compared to their achiral counterparts, highlighting the potential for these materials in environmental sensing applications. nih.gov The structural integrity and solubility of these alkyne-based polymers in organic solvents like THF are crucial for their function as fluorescent probes. nih.gov

The table below summarizes the synthetic details and key findings for multilayered polymers derived from an ethynylnaphthalene monomer.

| Monomer | Polymerization Method | Polymer Architecture | Key Research Finding |

| 1-Bromo-8-ethynylnaphthalene | Sonogashira cross-coupling | Multilayered 3D polymer | Aggregation-induced emission (AIE), Fluorescent probe for Cr(VI) detection |

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 Ethynylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 1-bromo-4-ethynylnaphthalene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the acetylenic proton. The chemical shifts (δ) are influenced by the anisotropic effects of the naphthalene (B1677914) ring system and the electronic effects of the bromo and ethynyl (B1212043) substituents. The aromatic protons typically appear as a complex pattern of multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The acetylenic proton, being attached to a sp-hybridized carbon, resonates at a characteristic chemical shift, typically around 3.5 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show 12 distinct signals corresponding to the 12 carbon atoms of this compound. The carbons of the naphthalene ring appear in the aromatic region (120-140 ppm), with the carbon atom attached to the bromine atom (C-1) being significantly influenced by the halogen's electronegativity and heavy atom effect. The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts, with the terminal alkyne carbon appearing around 80-90 ppm and the internal alkyne carbon at a slightly different shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on data from analogous compounds)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Acetylenic H | ~3.5 (s) | C-1 (C-Br) | ~120 |

| Aromatic H | 7.0 - 8.5 (m) | C-4 (C-C≡CH) | ~122 |

| C-2, C-3 | ~125-130 | ||

| C-5, C-6, C-7, C-8 | ~125-130 | ||

| Bridgehead C | ~132-135 | ||

| C≡CH | ~83 |

s = singlet, m = multiplet

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.comnih.gov For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within the naphthalene ring system. The absence of a COSY correlation for the acetylenic proton would confirm it as an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comnih.gov Each CH group in the molecule will produce a cross-peak, allowing for the direct assignment of the carbon signal based on the known proton signal, or vice-versa. The acetylenic C-H bond would be readily identified.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comnih.gov HMBC is crucial for identifying quaternary carbons (those without attached protons), such as the bridgehead carbons and the carbons at positions 1 and 4. For example, the acetylenic proton would show a correlation to the carbon at position 4 (a three-bond correlation) and the internal acetylenic carbon (a two-bond correlation), confirming the position of the ethynyl group.

The chemical shifts in the NMR spectra of this compound and its derivatives are sensitive to both steric and electronic effects.

Electronic Effects: The bromine atom is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to its electron-donating resonance effect. The ethynyl group is weakly deactivating. These substituents modulate the electron density around the naphthalene ring, which in turn affects the shielding of the aromatic protons and carbons. Introducing further electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CN) groups would cause predictable upfield or downfield shifts in the NMR signals, respectively. Studies on substituted selenoanisoles and chalcones have demonstrated similar substituent-dependent shifts. researchgate.netcapes.gov.br

Steric Effects: Steric hindrance, particularly at the peri-position (C-5), can influence the conformation and electronic environment. A bulky substituent at C-5 would likely cause a downfield shift for the proton at C-4 due to steric compression, a phenomenon well-documented in naphthalene systems. epa.gov The interaction between substituents at the peri positions (1 and 8) in naphthalenes is a known factor influencing their NMR spectra. epa.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.

The IR and Raman spectra of this compound will display characteristic bands. The most prominent of these is the sharp, weak absorption of the C≡C stretch of the terminal alkyne, typically appearing around 2100 cm⁻¹. The ≡C-H stretching vibration is also characteristic, appearing as a sharp band around 3300 cm⁻¹. The C-Br stretching vibration is found in the fingerprint region, usually between 500 and 600 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy is often complementary to IR spectroscopy. nih.govedinst.com While the C≡C stretch is weak in the IR spectrum, it typically gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration.

Table 2: Characteristic Vibrational Frequencies for this compound (Based on data from analogous compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| ≡C-H stretch | ~3300 | Sharp, Medium | Medium |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| C≡C stretch | ~2100 | Sharp, Weak | Strong |

| Aromatic C=C stretch | 1400-1600 | Medium to Strong | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₇Br), the theoretical exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

Fragmentation analysis reveals the structure of the molecule. Common fragmentation pathways for this compound would include the loss of the bromine atom (M-Br)⁺ and the loss of acetylene (B1199291) (M-C₂H₂)⁺. The fragmentation pattern of the related 1-bromo-4-ethynylbenzene (B14332) shows a prominent molecular ion peak and a fragment corresponding to the loss of bromine. nist.gov

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (⁷⁹Br) | C₁₂H₇⁷⁹Br | 230.9782 |

| [M+2]⁺ (⁸¹Br) | C₁₂H₇⁸¹Br | 232.9762 |

| [M-Br]⁺ | C₁₂H₇ | 151.0548 |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore. The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands characteristic of the naphthalene π-system. The presence of the bromo and ethynyl substituents, which extend the conjugation, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. mdpi.com

Naphthalene and many of its derivatives are fluorescent. mdpi.comrsc.org Upon excitation with UV light, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption. The fluorescence quantum yield and lifetime are sensitive to the substituents and the solvent environment. The heavy bromine atom may, however, quench the fluorescence to some extent through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 4: Predicted Electronic Spectroscopy Data for this compound (Based on general properties of substituted naphthalenes)

| Parameter | Predicted Value |

|---|---|

| Absorption λₘₐₓ | 250-350 nm |

| Molar Absorptivity (ε) | 10³ - 10⁵ L mol⁻¹ cm⁻¹ |

Analysis of Absorption Maxima and the Influence of Conjugation

The introduction of an ethynyl group at the 4-position of the 1-bromonaphthalene (B1665260) core significantly influences the electronic absorption spectra of the molecule. This is primarily due to the extension of the π-conjugated system. In general, increasing the extent of conjugation in aromatic systems leads to a bathochromic (red) shift in the absorption maxima (λmax) and an increase in the molar extinction coefficient (ε).

Studies on various naphthalene derivatives have consistently shown that the introduction of substituents capable of extending the π-system, such as silyl (B83357) and silylethynyl groups, results in a shift of the absorption maxima to longer wavelengths. For instance, the presence of silylethynyl groups on the naphthalene ring leads to a notable bathochromic shift and an increase in ε. mdpi.com Specifically, for 1,4-bis(trimethylsilylethynyl)naphthalene, the absorption maximum is strongly red-shifted to 347 nm with a molar extinction coefficient of 4.4 × 10⁴ M⁻¹cm⁻¹. mdpi.com This effect is attributed to the decrease in the HOMO-LUMO energy gap as the π-conjugation is extended. mdpi.com The ethynyl group in this compound would similarly be expected to lower the energy of the π-π* transitions, resulting in absorption at longer wavelengths compared to the parent 1-bromonaphthalene.

The following table summarizes the absorption properties of some relevant naphthalene derivatives:

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| Naphthalene | 275, 285, 312 | 5,600, 3,900, 250 | Cyclohexane |

| 1-Methylnaphthalene | 282, 292, 319 | 6,300, 5,000, 400 | Cyclohexane |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | 347 | 44,000 | Cyclohexane |

Data compiled from studies on naphthalene derivatives. mdpi.com

Fluorescence Excitation and Emission Profiles

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov The introduction of substituents can significantly alter the fluorescence excitation and emission profiles. The fluorescence quantum yield (Φf) and lifetime (τf) are key parameters that characterize the emission process.

For silyl-substituted naphthalenes, it has been observed that the presence of these groups leads to an increase in fluorescence intensity. researchgate.net In the case of 1,4-bis(trimethylsilylethynyl)naphthalene, a high fluorescence quantum yield of 0.85 and a fluorescence lifetime of 2 ns have been reported. mdpi.com This suggests that the extended π-conjugation not only affects the absorption properties but also enhances the radiative decay pathway, leading to more efficient fluorescence.

The fluorescence of naphthalene derivatives can be influenced by various factors, including the solvent and the presence of quenchers. For example, the fluorescence of 9,10-dicyanoanthracene (B74266) is efficiently quenched by silylnaphthalenes, with the quenching rate constants being dependent on the steric bulk of the silyl groups. researchgate.net

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Naphthalene | 276 | 322, 337 | 0.23 | 96 |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | 347 | 365, 381 | 0.85 | 2 |

Data for Naphthalene and 1,4-Bis(trimethylsilylethynyl)naphthalene in cyclohexane. mdpi.com

Characterization of Excimer Fluorescence and Related Photophysical Phenomena

Naphthalene and many of its derivatives are known to exhibit excimer fluorescence, which is a broad, structureless emission band that is red-shifted compared to the monomer fluorescence. royalsocietypublishing.org This phenomenon arises from the formation of an excited-state dimer (excimer) between an excited molecule and a ground-state molecule. The formation of excimers is highly dependent on the concentration of the fluorophore and the temperature. royalsocietypublishing.org

Studies on various naphthalene derivatives have shown that they exhibit similar excimer fluorescence characteristics. royalsocietypublishing.org The binding energy of the excimer and the interaction energy have been determined for a range of these compounds. royalsocietypublishing.org However, steric hindrance can inhibit excimer formation, as observed in 1,8-dimethylnaphthalene. royalsocietypublishing.org In some cases, intramolecular excimer formation can occur in molecules containing two naphthalene moieties. researchgate.net The intensity of this excimer-like emission can be influenced by the solvent composition. researchgate.net

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.comornl.gov This method provides detailed information about molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of the crystal structure provides precise measurements of bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-Br bond length, the C≡C triple bond length, and the angles defining the geometry of the substituents relative to the naphthalene ring. These experimental values can be compared with theoretical calculations and data from related structures to understand the electronic and steric effects of the substituents on the molecular geometry. For instance, in a related compound, 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, the bond parameters were found to be similar across different molecules in the asymmetric unit. researchgate.net

The following table presents typical bond lengths for related fragments found in organic compounds:

| Bond | Typical Length (Å) |

| C-Br (aromatic) | 1.85 - 1.95 |

| C≡C | 1.18 - 1.22 |

| C-C (aromatic) | 1.36 - 1.42 |

| C-H (aromatic) | 0.93 - 1.10 |

These are general ranges and the actual values for this compound would be determined from its specific crystal structure.

Investigation of Intermolecular Interactions and Crystal Engineering

The packing of molecules in a crystal is directed by a variety of intermolecular interactions, including van der Waals forces, π-π stacking interactions, and halogen bonds. rsc.org In the case of this compound, the bromine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. The ethynyl group can also be involved in weak hydrogen bonds or other interactions.

Computational Chemistry and Theoretical Insights into 1 Bromo 4 Ethynylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It provides a framework for understanding and predicting a wide range of chemical properties based on the electron density of the system. nih.gov For 1-bromo-4-ethynylnaphthalene, DFT calculations are instrumental in elucidating its geometry, orbital energies, and potential reaction pathways.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (the lowest energy conformation) is determined. For this compound, the naphthalene (B1677914) core is planar. The primary conformational flexibility would arise from the rotation of the ethynyl (B1212043) group, although this is a relatively rigid substituent.

DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can precisely calculate bond lengths and angles. nih.govnih.gov In a study on 2-bromo-6-methoxynaphthalene, similar computational methods were used to determine bond lengths, with the C-Br bond calculated to be 1.920 Å and C-C bonds within the naphthalene ring ranging from 1.370 to 1.431 Å. nih.gov For this compound, the optimized geometry would feature a planar naphthalene system with the linear ethynyl group and the bromine atom attached at the 1 and 4 positions, respectively.